molecular formula C4H7ClO3 B1434645 R-methyl 3-chloro-2-hydroxypropanoate CAS No. 82971-67-3

R-methyl 3-chloro-2-hydroxypropanoate

Cat. No.: B1434645
CAS No.: 82971-67-3
M. Wt: 138.55 g/mol
InChI Key: PKYMVZYRXABHDE-VKHMYHEASA-N
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Description

R-methyl 3-chloro-2-hydroxypropanoate: is an organic compound with the molecular formula C4H7ClO3 . It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-methyl 3-chloro-2-hydroxypropanoate typically involves the esterification of 3-chloro-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: R-methyl 3-chloro-2-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic substitution: 3-hydroxy-2-hydroxypropanoate derivatives.

    Oxidation: 3-chloro-2-oxopropanoate.

    Reduction: 3-chloro-2-hydroxypropanol.

Scientific Research Applications

R-methyl 3-chloro-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of R-methyl 3-chloro-2-hydroxypropanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl and ester groups participate in oxidation and reduction reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: R-methyl 3-chloro-2-hydroxypropanoate is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and the development of enantiomerically pure compounds .

Properties

IUPAC Name

methyl (2R)-3-chloro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYMVZYRXABHDE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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